molecular formula C12H13N3S B2797465 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 858668-62-9

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

Cat. No.: B2797465
CAS No.: 858668-62-9
M. Wt: 231.32
InChI Key: OKOSZGFGHNBTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a heterocyclic compound that belongs to the class of thienopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methylphenylhydrazine with a thienyl ketone, followed by cyclization to form the thienopyrazole core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or tetrahydrofuran are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thienopyrazole core .

Scientific Research Applications

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is unique due to its thienopyrazole core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-8-2-4-9(5-3-8)15-12(13)10-6-16-7-11(10)14-15/h2-5H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSZGFGHNBTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.